5-(4'-(Bromomethyl)-[1,1'-biphenyl]-2-YL)-2-trityl-2H-tetrazole
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Overview
Description
5-(4'-(Bromomethyl)-[1,1'-biphenyl]-2-YL)-2-trityl-2H-tetrazole, also known as this compound, is a useful research compound. Its molecular formula is C33H25BrN4 and its molecular weight is 557.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Structural Analysis
Synthesis Techniques and Crystal Structure : The compound has been synthesized and characterized through different methods. Two polymorphs of this compound have been characterized by single-crystal X-ray diffraction, demonstrating different molecular orientations and interatomic distances influenced by π···π stacking interactions (Zhao et al., 2013).
Synthetic Pathways : A synthesis pathway for the compound from 4′-methyl-2-cyano-biphenyl has been developed. This involves reaction steps including azide ion reaction, trityl group protection, and bromination (Wang, Sun, & Ru, 2008).
One-Step Conversion Process : A novel one-step process for converting an amide into a tetrazole, which involves the compound as an intermediate, has been explored (Duncia, Pierce, & Santella, 1991).
Chemical Engineering and Process Intensification
- Microreactor Process : The compound's synthesis has been enhanced using microreactors, demonstrating higher yields and efficiency compared to traditional batch reactors. This indicates its potential for industrial production (Maralla et al., 2017).
Pharmaceutical Applications
Pharmacological Analysis : Some derivatives of the compound have been subjected to pharmacological analyses, including anti-proliferative, anti-inflammatory, and anti-fungal activity studies (Kamble et al., 2017).
One-Pot Synthesis for Pharmaceutical Products : An efficient one-pot synthesis method for trityl olmesartan medoxomil, using the compound as an intermediate, has been developed. This process is significant for industrial production due to its simplicity and high yield (Časar & Časar, 2018).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
5-[2-[4-(bromomethyl)phenyl]phenyl]-2-trityltetrazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H25BrN4/c34-24-25-20-22-26(23-21-25)30-18-10-11-19-31(30)32-35-37-38(36-32)33(27-12-4-1-5-13-27,28-14-6-2-7-15-28)29-16-8-3-9-17-29/h1-23H,24H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WROIFZUSIQAQBZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N4N=C(N=N4)C5=CC=CC=C5C6=CC=C(C=C6)CBr |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H25BrN4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
557.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
133051-88-4 |
Source
|
Record name | 5-[4'-(Bromomethyl)-1,1'-biphenyl-2-yl]-2-triphenylmethyl-2H-tetrazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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